molecular formula C11H20N4O B1481848 6-(2-aminoethoxy)-N-isobutyl-2-methylpyrimidin-4-amine CAS No. 2098034-03-6

6-(2-aminoethoxy)-N-isobutyl-2-methylpyrimidin-4-amine

Cat. No.: B1481848
CAS No.: 2098034-03-6
M. Wt: 224.3 g/mol
InChI Key: NRATVURWNAVLRN-UHFFFAOYSA-N
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Description

6-(2-aminoethoxy)-N-isobutyl-2-methylpyrimidin-4-amine: is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound is characterized by the presence of an aminoethoxy group, an isobutyl group, and a methyl group attached to the pyrimidine ring, making it a versatile molecule for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-aminoethoxy)-N-isobutyl-2-methylpyrimidin-4-amine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Introduction of the Aminoethoxy Group: The aminoethoxy group can be introduced via nucleophilic substitution. This involves reacting the pyrimidine intermediate with 2-aminoethanol under basic conditions.

    Attachment of the Isobutyl Group: The isobutyl group can be introduced through alkylation using isobutyl bromide in the presence of a strong base such as sodium hydride.

    Methylation: The methyl group can be introduced via methylation using methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to achieve efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethoxy group, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can occur at the pyrimidine ring, resulting in the formation of dihydropyrimidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aminoethoxy group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Oxo derivatives of the aminoethoxy group.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(2-aminoethoxy)-N-isobutyl-2-methylpyrimidin-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-(2-aminoethoxy)-N-isobutyl-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids, leading to modulation of their activity.

    Pathways Involved: It can affect various cellular pathways, including signal transduction, gene expression, and metabolic pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-aminoethoxy)ethanol: A compound with a similar aminoethoxy group but lacking the pyrimidine ring and isobutyl group.

    N-isobutyl-2-methylpyrimidin-4-amine: A compound with a similar pyrimidine ring and isobutyl group but lacking the aminoethoxy group.

Uniqueness

6-(2-aminoethoxy)-N-isobutyl-2-methylpyrimidin-4-amine is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the aminoethoxy group enhances its solubility and reactivity, while the isobutyl and methyl groups contribute to its stability and lipophilicity, making it a versatile compound for various applications.

Properties

IUPAC Name

6-(2-aminoethoxy)-2-methyl-N-(2-methylpropyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O/c1-8(2)7-13-10-6-11(16-5-4-12)15-9(3)14-10/h6,8H,4-5,7,12H2,1-3H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRATVURWNAVLRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OCCN)NCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(2-aminoethoxy)-N-isobutyl-2-methylpyrimidin-4-amine
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6-(2-aminoethoxy)-N-isobutyl-2-methylpyrimidin-4-amine
Reactant of Route 6
6-(2-aminoethoxy)-N-isobutyl-2-methylpyrimidin-4-amine

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